molecular formula C20H20N2O3 B11964817 (E)-N-(1-(4-Morpholinylcarbonyl)-2-phenylethenyl)benzamide CAS No. 38879-56-0

(E)-N-(1-(4-Morpholinylcarbonyl)-2-phenylethenyl)benzamide

Cat. No.: B11964817
CAS No.: 38879-56-0
M. Wt: 336.4 g/mol
InChI Key: YGMCKSSZFBMEPR-OBGWFSINSA-N
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Description

(E)-N-(1-(4-Morpholinylcarbonyl)-2-phenylethenyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring, a phenylethenyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(4-Morpholinylcarbonyl)-2-phenylethenyl)benzamide typically involves the following steps:

    Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable reagent such as thionyl chloride.

    Introduction of the phenylethenyl group: This step involves the reaction of the morpholine derivative with a phenylethenyl halide under basic conditions.

    Formation of the benzamide moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-(4-Morpholinylcarbonyl)-2-phenylethenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N-(1-(4-Morpholinylcarbonyl)-2-phenylethenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(1-(4-Morpholinylcarbonyl)-2-phenylethenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(1-(4-Piperidinylcarbonyl)-2-phenylethenyl)benzamide
  • (E)-N-(1-(4-Pyrrolidinylcarbonyl)-2-phenylethenyl)benzamide
  • (E)-N-(1-(4-Piperazinylcarbonyl)-2-phenylethenyl)benzamide

Uniqueness

(E)-N-(1-(4-Morpholinylcarbonyl)-2-phenylethenyl)benzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that contain different heterocyclic rings, such as piperidine, pyrrolidine, or piperazine.

Properties

CAS No.

38879-56-0

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(E)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C20H20N2O3/c23-19(17-9-5-2-6-10-17)21-18(15-16-7-3-1-4-8-16)20(24)22-11-13-25-14-12-22/h1-10,15H,11-14H2,(H,21,23)/b18-15+

InChI Key

YGMCKSSZFBMEPR-OBGWFSINSA-N

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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